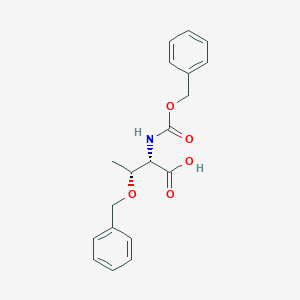

Z-Thr(Bzl)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R)-3-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5/c1-14(24-12-15-8-4-2-5-9-15)17(18(21)22)20-19(23)25-13-16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3,(H,20,23)(H,21,22)/t14-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVKJXAYBJIAXAU-PBHICJAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427034 | |

| Record name | O-Benzyl-N-[(benzyloxy)carbonyl]-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69863-36-1 | |

| Record name | O-Benzyl-N-[(benzyloxy)carbonyl]-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Role of Z-Thr(Bzl)-OH in Peptide Synthesis

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-α-Benzyloxycarbonyl-O-benzyl-L-threonine, commonly abbreviated as Z-Thr(Bzl)-OH. It details its fundamental role as a protected amino acid building block in peptide synthesis, outlines its strategic application, and provides detailed experimental protocols for its use.

Core Function and Strategic Importance

This compound is a derivative of the amino acid threonine meticulously designed for controlled, stepwise peptide synthesis.[1][2] Its structure incorporates two critical protecting groups that prevent unwanted side reactions at reactive sites during the formation of peptide bonds.[3]

-

N-α-Benzyloxycarbonyl (Z or Cbz) Group : This urethane-type group protects the alpha-amino terminus of threonine. The Z-group is foundational in peptide chemistry, known for conferring crystallinity to its amino acid derivatives, which aids in purification, and for its ability to suppress racemization at the alpha-carbon during the coupling reaction.[4][5] It is stable under moderately acidic and basic conditions but can be selectively removed, most commonly via catalytic hydrogenolysis or strong acidic conditions like HBr in acetic acid.

-

O-Benzyl (Bzl) Group : This benzyl ether protects the hydroxyl (-OH) group on the side chain of threonine. The threonine side chain is nucleophilic and must be protected to prevent side reactions such as O-acylation during the activation and coupling of the subsequent amino acid. The Bzl group is stable to the conditions used for Boc-group removal (TFA) and Fmoc-group removal (piperidine), making it a robust choice. It is typically removed during the final deprotection step, often simultaneously with the Z-group, using strong acids (e.g., HF) or catalytic hydrogenolysis.

This compound was a cornerstone of the classical "Boc/Bzl" strategy for solid-phase peptide synthesis (SPPS) and remains highly relevant for solution-phase synthesis. In this strategy, the temporary N-α-protection is handled by the acid-labile Boc group, while side chains are protected with more robust benzyl-based groups. Z-protected amino acids like this compound are primarily used in the initial coupling steps or in fragment condensation strategies.

Peptide Synthesis Workflow: Incorporating this compound

The logical workflow for incorporating this compound involves activating its carboxylic acid, coupling it to a free amino group, and then selectively deprotecting its N-terminus to allow for further chain elongation. The Bzl side-chain protection remains until the final stage of synthesis.

Quantitative Data Summary

The efficiency and conditions for using this compound are critical for successful synthesis. The following tables summarize key data regarding the protecting groups and typical reaction parameters.

Table 1: Protecting Group Stability and Lability

| Protecting Group | Attached To | Stable To | Labile To (Cleavage Reagents) |

|---|---|---|---|

| Z (Benzyloxycarbonyl) | N-α-Amine | Mild Acid (TFA), Mild Base (Piperidine) | Catalytic Hydrogenolysis (H₂/Pd-C), Strong Acid (HBr/AcOH, HF), Na/liquid NH₃ |

| Bzl (Benzyl ether) | Side-Chain Hydroxyl | Mild Acid (TFA), Mild Base (Piperidine) | Strong Acid (HF, TFMSA), Catalytic Hydrogenolysis |

Table 2: Typical Reaction Conditions and Efficiency

| Process | Reagents & Activators | Solvent | Time | Typical Efficiency |

|---|---|---|---|---|

| Coupling | DIC/HOBt, HBTU, or DCC | DMF, DCM | 1 - 4 hours | >98% (Sequence dependent) |

| Z-Group Deprotection | H₂ gas, Pd/C catalyst | Methanol, THF | 1 - 6 hours | >99% |

| Bzl-Group Deprotection | Anhydrous HF with scavengers (e.g., anisole) | N/A | 1 - 2 hours | >95% (Peptide dependent) |

Detailed Experimental Protocols

The following protocols provide standardized methodologies for the key steps involving this compound.

Protocol 1: Peptide Coupling in Solution Phase using DIC/HOBt

This protocol describes the activation of this compound and its coupling to an amino acid ester.

-

Preparation : Dissolve this compound (1.0 equivalent) and the desired amino acid ester hydrochloride salt (1.0 equivalent) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Neutralization : Add N-methylmorpholine (NMM) or Diisopropylethylamine (DIEA) (1.0 equivalent) to the mixture to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.

-

Pre-activation : In a separate flask, dissolve 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) in DMF. Add this solution to the reaction mixture.

-

Coupling Initiation : Cool the mixture to 0°C in an ice bath. Add Diisopropylcarbodiimide (DIC) (1.1 equivalents) dropwise.

-

Reaction : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up : Once the reaction is complete, filter the mixture to remove the diisopropylurea byproduct. Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure. Purify the resulting crude peptide by column chromatography or recrystallization.

Protocol 2: Selective N-α-Z-Group Deprotection by Catalytic Hydrogenolysis

This method removes the Z-group while leaving the Bzl side-chain group and other benzyl-type esters intact under controlled conditions.

-

Preparation : Dissolve the Z-protected peptide in a suitable solvent such as Methanol (MeOH), Tetrahydrofuran (THF), or a mixture thereof.

-

Catalyst Addition : Carefully add Palladium on activated carbon (Pd/C, 10% w/w) to the solution under an inert atmosphere (e.g., Nitrogen or Argon). The amount should be approximately 10-20% of the peptide's weight.

-

Hydrogenation : Securely seal the reaction vessel. Evacuate the vessel and backfill with Hydrogen (H₂) gas. Repeat this cycle three times. Maintain a positive pressure of H₂ (typically via a balloon or a hydrogenation apparatus) and stir the mixture vigorously at room temperature.

-

Reaction : Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 2-8 hours).

-

Work-up : Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

-

Isolation : Combine the filtrates and evaporate the solvent under reduced pressure to yield the deprotected peptide.

Protocol 3: Global Deprotection via Strong Acid (HBr/AcOH)

This protocol describes the simultaneous cleavage of the N-α-Z group and the side-chain Bzl group. This is a harsh method suitable for robust peptides.

-

Preparation : Place the fully protected peptide in a round-bottom flask equipped with a stir bar.

-

Reagent Addition : Add a solution of 33% Hydrogen Bromide in Acetic Acid (HBr/AcOH) to the peptide. Ensure the flask is sealed to prevent moisture from entering. A scavenger like anisole may be added to prevent side reactions.

-

Reaction : Stir the mixture at room temperature for 60-90 minutes. The reaction progress can be monitored by TLC.

-

Precipitation : Upon completion, add the reaction mixture dropwise into a large volume of cold, dry diethyl ether with vigorous stirring to precipitate the deprotected peptide hydrobromide salt.

-

Isolation : Collect the precipitate by filtration or centrifugation. Wash the solid extensively with cold diethyl ether to remove residual acid and byproducts.

-

Drying : Dry the final product under high vacuum.

Protecting Group Deprotection Strategy

The choice of deprotection method depends on the overall synthetic strategy. While both the Z and Bzl groups can be removed simultaneously, the Z-group can also be removed selectively, leaving the Bzl group intact for subsequent steps. This is often referred to as a "quasi-orthogonal" system.

Conclusion

This compound is a vital, doubly protected amino acid that offers robust protection for the amine and side-chain hydroxyl groups of threonine. Its stability and the well-established protocols for its use and deprotection make it an indispensable tool, particularly in solution-phase synthesis and fragment condensation strategies. While modern solid-phase peptide synthesis often favors the milder Fmoc/tBu approach, the Z/Bzl strategy remains highly effective for specific applications, including the synthesis of complex or lengthy peptides where the robustness of benzyl-based protecting groups is advantageous. A thorough understanding of its properties and applications is essential for any researcher engaged in advanced peptide chemistry.

References

An In-depth Technical Guide to Z-Thr(Bzl)-OH: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structure, and relevant experimental protocols for N-Benzyloxycarbonyl-O-benzyl-L-threonine, commonly abbreviated as Z-Thr(Bzl)-OH. This protected amino acid is a crucial building block in peptide synthesis, particularly in the construction of complex peptides and peptidomimetics for drug discovery and development.

Core Chemical Properties and Structure

This compound is a derivative of the amino acid L-threonine where the alpha-amino group is protected by a benzyloxycarbonyl (Z) group and the side-chain hydroxyl group is protected by a benzyl (Bzl) group. These protecting groups are instrumental in preventing unwanted side reactions during peptide synthesis.

Chemical Structure

The structure of this compound is characterized by the presence of two benzyl-based protecting groups on the L-threonine backbone.

-

IUPAC Name: (2S,3R)-2-[(benzyloxy)carbonylamino]-3-(benzyloxy)butanoic acid

-

Molecular Weight: 343.37 g/mol [2]

The structural arrangement of this compound can be visualized through the following diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 343.37 g/mol | |

| Melting Point | 71-80 °C | |

| Appearance | White to off-white powder | |

| Optical Rotation | [α]D²⁰ = +16 ± 2º (c=1 in DMF) | |

| Purity | ≥ 98% (HPLC) | |

| Storage | 0-8 °C, sealed in dry conditions |

Experimental Protocols

This section details the methodologies for the synthesis, purification, and use of this compound in peptide synthesis.

Synthesis of this compound

The synthesis of this compound typically involves a two-step process starting from L-threonine: O-benzylation of the side-chain hydroxyl group followed by N-protection with a benzyloxycarbonyl group. A representative protocol is as follows:

1. O-Benzylation of L-Threonine:

-

Materials: L-Threonine, benzyl chloride, sodium hydroxide, and a suitable solvent like aqueous acetone.

-

Procedure:

-

Dissolve L-threonine in an aqueous solution of sodium hydroxide at a controlled temperature (e.g., 0-5 °C).

-

Add benzyl chloride dropwise to the stirred solution while maintaining the pH with the addition of sodium hydroxide.

-

Allow the reaction to proceed until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Acidify the reaction mixture to precipitate the O-benzyl-L-threonine.

-

Filter, wash the precipitate with cold water, and dry under vacuum.

-

2. N-Benzyloxycarbonylation:

-

Materials: O-benzyl-L-threonine, benzyl chloroformate (Cbz-Cl), sodium bicarbonate, and a solvent system like water/acetone.

-

Procedure:

-

Suspend O-benzyl-L-threonine in a mixture of water and acetone.

-

Cool the suspension in an ice bath and add sodium bicarbonate.

-

Add benzyl chloroformate dropwise while maintaining a basic pH.

-

Stir the mixture overnight at room temperature.

-

Remove the organic solvent under reduced pressure.

-

Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove impurities.

-

Acidify the aqueous layer with a suitable acid (e.g., HCl) to precipitate this compound.

-

Filter the product, wash with cold water, and dry.

-

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a high-purity product.

-

Solvent System: A common solvent system for recrystallization is ethyl acetate/hexane.

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

-

If the solution is colored, treat it with a small amount of activated charcoal and filter while hot.

-

Slowly add hexane to the hot solution until turbidity persists.

-

Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.

-

Collect the crystals by filtration, wash with a cold mixture of ethyl acetate/hexane, and dry under vacuum.

-

Solution-Phase Peptide Coupling

This compound is a valuable reagent for solution-phase peptide synthesis. A general protocol for coupling this compound to an amino acid ester (e.g., H-Gly-OMe) using a carbodiimide coupling agent is provided below.

Caption: Workflow for solution-phase peptide coupling.

-

Materials: this compound, amino acid ester hydrochloride, a coupling reagent (e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide - EDC), an additive to suppress racemization (e.g., 1-Hydroxybenzotriazole - HOBt), a base (e.g., N,N-Diisopropylethylamine - DIPEA), and an anhydrous solvent (e.g., Dichloromethane - DCM).

-

Procedure:

-

Dissolve this compound and HOBt in anhydrous DCM and cool the solution to 0 °C.

-

In a separate flask, suspend the amino acid ester hydrochloride in DCM and add DIPEA to neutralize the salt and generate the free amine.

-

Add the coupling reagent (EDC) to the solution of this compound and HOBt and stir for a few minutes to activate the carboxylic acid.

-

Add the free amine solution to the activated this compound solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, perform an aqueous work-up by washing the reaction mixture successively with dilute acid, water, dilute base, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting protected dipeptide by column chromatography on silica gel.

-

Analytical Characterization

¹H and ¹³C NMR Spectroscopy

The expected chemical shifts for this compound in CDCl₃ are predicted based on the known ranges for similar protected amino acids.

Expected ¹H NMR (CDCl₃):

-

δ 1.1-1.3 ppm (d, 3H): Methyl protons (CH₃) of the threonine side chain.

-

δ 3.8-4.2 ppm (m, 1H): β-proton (CH) of the threonine side chain.

-

δ 4.3-4.5 ppm (m, 1H): α-proton (CH) of the threonine backbone.

-

δ 4.5-4.7 ppm (d, 2H): Methylene protons (CH₂) of the O-benzyl group.

-

δ 5.0-5.2 ppm (s, 2H): Methylene protons (CH₂) of the Z-group.

-

δ 5.5-5.8 ppm (d, 1H): Amide proton (NH).

-

δ 7.2-7.4 ppm (m, 10H): Aromatic protons of the two benzyl groups.

-

δ ~9.0-10.0 ppm (br s, 1H): Carboxylic acid proton (COOH).

Expected ¹³C NMR (CDCl₃):

-

δ ~18-20 ppm: Methyl carbon (CH₃).

-

δ ~60-62 ppm: α-carbon (CH).

-

δ ~67-69 ppm: Methylene carbon (CH₂) of the Z-group.

-

δ ~72-74 ppm: Methylene carbon (CH₂) of the O-benzyl group.

-

δ ~75-77 ppm: β-carbon (CH).

-

δ ~127-129 ppm: Aromatic carbons.

-

δ ~135-137 ppm: Quaternary aromatic carbons.

-

δ ~156-158 ppm: Carbonyl carbon of the Z-group (C=O).

-

δ ~173-175 ppm: Carboxylic acid carbon (COOH).

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is a common technique for analyzing protected amino acids. The fragmentation pattern in tandem mass spectrometry (MS/MS) can provide structural confirmation.

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Predicted Fragmentation Pathways:

-

Parent Ion [M+H]⁺: m/z 344.1

-

Loss of Water (-H₂O): A common fragmentation for hydroxyl-containing compounds, leading to a fragment at m/z 326.1.

-

Loss of Carbon Dioxide (-CO₂): Decarboxylation of the carboxylic acid can result in a fragment at m/z 300.1.

-

Loss of Benzyl Alcohol (-C₇H₈O): Cleavage of the O-benzyl ether bond can lead to the loss of benzyl alcohol, producing a fragment at m/z 236.1.

-

Loss of the Z-group (-C₈H₇O₂): Fragmentation of the benzyloxycarbonyl group can result in a fragment at m/z 209.1.

-

Benzyl Cation ([C₇H₇]⁺): A very common and stable fragment in the mass spectra of benzyl-containing compounds, appearing at m/z 91.1.

This comprehensive guide provides essential technical information on this compound for professionals in the fields of chemical research and drug development. The detailed properties, protocols, and analytical data serve as a valuable resource for the effective utilization of this important protected amino acid in peptide synthesis.

References

A Technical Guide to the Synthesis and Purification of Z-O-benzyl-L-threonine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-O-benzyl-L-threonine, a crucial derivative of the essential amino acid L-threonine, serves as a cornerstone in modern peptide synthesis and the development of complex pharmaceutical agents. Its dual-protected structure, with a benzyloxycarbonyl (Z) group on the amine and a benzyl (Bzl) group on the side-chain hydroxyl, allows for precise control during the construction of peptide chains. This guide provides an in-depth overview of the synthesis and purification of Z-O-benzyl-L-threonine, offering detailed experimental protocols and quantitative data to aid researchers in its effective preparation and application.

Introduction

In the realm of peptide chemistry and drug discovery, the use of protected amino acids is fundamental to achieving desired peptide sequences with high fidelity. Z-O-benzyl-L-threonine is a vital building block, offering stability and versatility in solid-phase and solution-phase peptide synthesis.[1][2] The benzyloxycarbonyl (Z or Cbz) group provides robust protection for the α-amino group, while the O-benzyl ether safeguards the hydroxyl group of the threonine side chain from unwanted reactions. This strategic protection is critical for preventing side reactions and ensuring the integrity of the final peptide product.

This technical guide outlines a reliable two-step synthetic pathway for the preparation of Z-O-benzyl-L-threonine, followed by a comprehensive purification protocol.

Synthesis of Z-O-benzyl-L-threonine

The synthesis of Z-O-benzyl-L-threonine is typically achieved in a two-step process:

-

N-protection: Introduction of the benzyloxycarbonyl (Z) group onto the α-amino group of L-threonine.

-

O-protection: Benzylation of the side-chain hydroxyl group of the resulting N-Z-L-threonine.

A logical workflow for this synthesis and purification is presented below.

Caption: Workflow for the synthesis and purification of Z-O-benzyl-L-threonine.

Step 1: Synthesis of N-Benzyloxycarbonyl-L-threonine (N-Z-L-threonine)

The initial step involves the protection of the amino group of L-threonine using benzyl chloroformate (Cbz-Cl or Z-Cl) under Schotten-Baumann conditions. A detailed experimental protocol is provided below, adapted from established methods.[3]

Experimental Protocol:

-

Dissolution: In a 2-liter, 5-necked reaction flask equipped with a mechanical stirrer, thermometer, and pH electrode, dissolve 119.2 g of L-threonine in 600 g of water.

-

Basification: Add 80 g of 50% aqueous sodium hydroxide solution to the flask. The pH of the solution should be approximately 11.3.

-

Reaction Setup: Prepare two addition funnels. One containing 179.2 g of benzyl chloroformate and the other containing 84 g of 50% aqueous sodium hydroxide solution.

-

Acylation: Add the benzyl chloroformate and sodium hydroxide solution simultaneously to the reaction mixture over a period of approximately 2 hours, maintaining the temperature between 20-25°C and the pH between 10.8 and 11.2.

-

Stirring: After the addition is complete, continue to stir the mixture for an additional 2 hours.

-

Acidification: Cool the reaction mixture to approximately 10°C and acidify to a pH of about 1.5 by adding concentrated hydrochloric acid.

-

Isolation: The product, N-Z-L-threonine, will precipitate as a white solid. Collect the solid by filtration and wash it with cold water.

-

Drying: Dry the product in a convection oven to obtain N-Z-L-threonine.

Quantitative Data for N-Z-L-threonine Synthesis

| Parameter | Value | Reference |

| Starting Material | L-Threonine | [3] |

| Reagent | Benzyl Chloroformate | [3] |

| Base | Sodium Hydroxide | |

| Solvent | Water | |

| Yield | ~95% | |

| Purity | >97% |

Step 2: Synthesis of Z-O-benzyl-L-threonine

The second step is the O-benzylation of the side-chain hydroxyl group of N-Z-L-threonine. This is typically achieved using benzyl bromide in the presence of a base.

Experimental Protocol:

-

Dissolution: Dissolve the dried N-Z-L-threonine in a suitable solvent such as dimethylformamide (DMF).

-

Deprotonation: Cool the solution in an ice bath and add a strong base, such as sodium hydride (NaH), portion-wise to deprotonate the hydroxyl group.

-

Benzylation: Slowly add benzyl bromide to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction with water.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Washing: Wash the organic layer sequentially with a dilute acid solution, a saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Z-O-benzyl-L-threonine.

The logical relationship of the protecting groups in the final product is illustrated in the diagram below.

Caption: Protecting group strategy for Z-O-benzyl-L-threonine.

Purification of Z-O-benzyl-L-threonine

The crude product obtained from the synthesis typically requires purification to achieve the high purity necessary for peptide synthesis. The two common methods for purification are recrystallization and column chromatography.

Recrystallization

Recrystallization is an effective method for purifying crystalline solids.

Experimental Protocol:

-

Solvent Selection: Dissolve the crude Z-O-benzyl-L-threonine in a minimum amount of a hot solvent in which it is soluble (e.g., ethyl acetate, isopropanol).

-

Crystallization: Slowly cool the solution to room temperature, and then in an ice bath, to induce crystallization.

-

Isolation: Collect the crystals by filtration.

-

Washing: Wash the crystals with a small amount of cold solvent.

-

Drying: Dry the crystals under vacuum.

Column Chromatography

For non-crystalline products or to achieve higher purity, silica gel column chromatography is employed.

Experimental Protocol:

-

Column Preparation: Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Z-O-benzyl-L-threonine.

Physical and Chemical Properties

The key physical and chemical properties of Z-O-benzyl-L-threonine are summarized in the table below.

Table of Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₂₁NO₅ | |

| Molecular Weight | 343.37 g/mol | |

| Appearance | White powder | |

| Melting Point | 71-76 °C | |

| Optical Rotation | [α]D²⁰ = +16 ± 2º (c=1 in DMF) | |

| Purity (HPLC) | ≥ 98% | |

| Storage Conditions | 0-8 °C | |

| CAS Number | 69863-36-1 |

Conclusion

The synthesis and purification of Z-O-benzyl-L-threonine are critical processes for ensuring the availability of this high-quality building block for peptide synthesis and drug development. The protocols outlined in this guide provide a comprehensive framework for the successful preparation of Z-O-benzyl-L-threonine with high yield and purity. Adherence to these detailed methodologies will enable researchers and scientists to confidently produce and utilize this important compound in their research and development endeavors.

References

The Z-Thr(Bzl)-OH Protecting Group Strategy: A Technical Guide for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Z-Thr(Bzl)-OH protecting group strategy for the incorporation of threonine in peptide synthesis. This strategy employs the benzyloxycarbonyl (Z or Cbz) group for temporary α-amino protection and the benzyl (Bzl) group for the protection of the threonine side-chain hydroxyl group. This document outlines the synthesis of the this compound building block, its application in peptide coupling, and the subsequent deprotection methodologies.

Introduction to the Z/Bzl Orthogonal Strategy

In peptide synthesis, the use of protecting groups is essential to prevent unwanted side reactions at the N-terminus and reactive amino acid side chains.[1] The this compound strategy is an example of an orthogonal protection scheme. The term "orthogonal" signifies that each protecting group can be removed under distinct chemical conditions without affecting the other.[1]

The benzyloxycarbonyl (Z) group, introduced by Bergmann and Zervas, is a well-established urethane-type Nα-protecting group. It is stable under a range of conditions but can be selectively removed by catalytic hydrogenation.[2] The benzyl (Bzl) ether is a common choice for protecting the hydroxyl groups of serine and threonine. It is stable to both acidic and basic conditions used for the removal of other protecting groups like Boc and Fmoc, respectively. The Bzl group is typically removed under strong acidic conditions, such as with anhydrous hydrogen fluoride (HF), or by hydrogenolysis.[3]

This Z/Bzl combination is particularly useful in solution-phase peptide synthesis for the preparation of protected peptide fragments that can be later coupled in a convergent synthesis approach.

Synthesis of this compound

The preparation of this compound is a two-step process starting from L-threonine. First, the α-amino group is protected with the benzyloxycarbonyl group. Subsequently, the side-chain hydroxyl group is protected by benzylation.

Step 1: N-α-Benzyloxycarbonyl-L-threonine (Z-Thr-OH) Synthesis

The N-protection of L-threonine is typically achieved using the Schotten-Baumann reaction conditions, where benzyl chloroformate (Cbz-Cl or Z-Cl) is reacted with the amino acid under basic conditions.

Experimental Protocol:

-

Dissolution: Dissolve L-threonine (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 1-2 M NaOH) at 0 °C.

-

Reaction: While maintaining the temperature at 0-5 °C and vigorously stirring, add benzyl chloroformate (approximately 1.1 equivalents) and an aqueous solution of sodium hydroxide concurrently, ensuring the pH of the reaction mixture remains alkaline (pH 9-10).

-

Work-up: After the addition is complete, continue stirring for 1-2 hours at room temperature. The reaction mixture is then washed with diethyl ether to remove any excess benzyl chloroformate and other non-polar impurities.

-

Acidification and Extraction: The aqueous layer is cooled to 0 °C and acidified to approximately pH 2 with a strong acid, such as concentrated HCl. The precipitated Z-Thr-OH is then extracted with an organic solvent, such as ethyl acetate.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield Z-Thr-OH, which can often be used in the next step without further purification or can be crystallized.

| Parameter | Value/Condition |

| Starting Material | L-Threonine |

| Reagent | Benzyl chloroformate (Cbz-Cl) |

| Base | Sodium hydroxide (NaOH) |

| Temperature | 0-5 °C initially, then room temperature |

| Typical Yield | >90% |

Table 1: Summary of typical reaction parameters for the synthesis of Z-Thr-OH.

Step 2: N-α-Benzyloxycarbonyl-O-benzyl-L-threonine (this compound) Synthesis

The side-chain hydroxyl group of Z-Thr-OH is protected as a benzyl ether using a Williamson ether synthesis.

Experimental Protocol:

-

Alkoxide Formation: Dissolve Z-Thr-OH (1 equivalent) in an anhydrous polar aprotic solvent, such as N,N-dimethylformamide (DMF). Cool the solution to 0 °C and add sodium hydride (NaH, approximately 2.2 equivalents of a 60% dispersion in mineral oil) portion-wise under an inert atmosphere (e.g., argon or nitrogen). Allow the mixture to stir for about 30 minutes to ensure complete formation of the alkoxide and carboxylate.

-

Benzylation: Add benzyl bromide (BnBr, approximately 2.2 equivalents) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. The mixture is then diluted with ethyl acetate and washed sequentially with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel to afford pure this compound. Potential side reactions include the formation of byproducts from the reaction of NaH with DMF, which can consume benzyl bromide.

| Parameter | Value/Condition |

| Starting Material | Z-Thr-OH |

| Reagents | Sodium hydride (NaH), Benzyl bromide (BnBr) |

| Solvent | Anhydrous N,N-dimethylformamide (DMF) |

| Temperature | 0 °C to room temperature |

| Typical Yield | 60-80% |

Table 2: Summary of typical reaction parameters for the synthesis of this compound.

Figure 1: Synthesis pathway for this compound.

Application in Peptide Coupling

This compound is used as a building block in solution-phase peptide synthesis. The carboxylic acid is activated to facilitate the formation of a peptide bond with the free amino group of another amino acid or peptide fragment.

DCC/HOBt Mediated Coupling

A common method for peptide bond formation involves the use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of an additive like 1-hydroxybenzotriazole (HOBt). HOBt acts as a racemization suppressant.

Experimental Protocol for Z-Thr(Bzl)-Phe-OMe Synthesis:

-

Amine Preparation: Dissolve L-phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl, 1.0 equivalent) in an anhydrous solvent like dichloromethane (DCM) or DMF. Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (1.0 equivalent), at 0 °C to neutralize the hydrochloride salt and stir for 15-20 minutes.

-

Activation: In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.0 equivalent) in anhydrous DCM or DMF. Cool the solution to 0 °C.

-

Coupling: Add DCC (1.0 equivalent) to the solution containing this compound and HOBt. Stir for 5-10 minutes, during which time the solution may become cloudy due to the formation of the active ester.

-

Reaction: Add the activated carboxyl component mixture to the neutralized amine component solution. Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature overnight.

-

Work-up: The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is diluted with ethyl acetate and washed successively with a weak acid (e.g., 1 M HCl or cold 5% citric acid), a weak base (e.g., saturated NaHCO₃ solution), and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude dipeptide is purified by flash chromatography or crystallization to yield pure Z-Thr(Bzl)-Phe-OMe.

| Parameter | Value/Condition |

| Amino Component | H-Phe-OMe·HCl |

| Carboxyl Component | This compound |

| Coupling Reagents | DCC, HOBt |

| Base | DIPEA or NMM |

| Solvent | DCM or DMF |

| Temperature | 0 °C to room temperature |

| Typical Yield | 80-90% |

Table 3: Summary of typical reaction parameters for DCC/HOBt mediated coupling.

Figure 2: General workflow for peptide coupling.

Deprotection Strategy

The orthogonal nature of the Z and Bzl groups allows for their sequential removal. The Z group is typically removed first by hydrogenolysis, followed by the removal of the Bzl group and other side-chain protecting groups in the final deprotection step.

Removal of the Z-Group (N-terminal Deprotection)

Catalytic hydrogenation is the most common method for the cleavage of the Z group. This method is mild and does not affect most other protecting groups, including benzyl ethers.

Experimental Protocol:

-

Reaction Setup: Dissolve the Z-protected peptide in a suitable solvent, such as methanol, ethanol, or a mixture including THF or acetic acid to aid solubility.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10% by weight of the peptide).

-

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere. This can be achieved by bubbling hydrogen gas through the solution, using a balloon filled with hydrogen, or in a Parr hydrogenator apparatus under pressure (e.g., 1-4 atm or ~15-60 psi).

-

Reaction Monitoring: The reaction is stirred at room temperature until completion, which is typically monitored by TLC or LC-MS. Reaction times can range from 1 to 24 hours.

-

Work-up: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the N-terminally deprotected peptide.

| Parameter | Value/Condition |

| Protecting Group | Benzyloxycarbonyl (Z) |

| Method | Catalytic Hydrogenation |

| Catalyst | 10% Pd/C |

| Hydrogen Source | H₂ gas (balloon or pressure vessel) |

| Solvent | Methanol, Ethanol, THF |

| Temperature | Room temperature |

Table 4: Typical conditions for Z-group deprotection.

Removal of the Bzl-Group (Side-Chain Deprotection)

The benzyl ether protecting the threonine side chain is stable to many reagents but can be cleaved by strong acids or hydrogenolysis. In the context of a larger peptide, especially one synthesized using a Boc/Bzl strategy on a solid support, strong acid cleavage is common.

Experimental Protocol (HF Cleavage):

Caution: Anhydrous Hydrogen Fluoride (HF) is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized HF cleavage apparatus.

-

Preparation: Place the protected peptide or peptide-resin in the reaction vessel of the HF apparatus. Add a scavenger, such as anisole (typically 10% v/v), to trap the carbocations generated during cleavage, thus preventing side reactions like the alkylation of sensitive residues.

-

HF Distillation: Cool the reaction vessel in a dry ice/acetone bath. Distill anhydrous HF into the vessel (typically 10 mL per gram of peptide-resin).

-

Cleavage: Stir the reaction mixture at 0 °C for 1-2 hours.

-

HF Removal: Remove the HF by evaporation under a stream of nitrogen gas.

-

Peptide Precipitation and Washing: The crude peptide is precipitated by the addition of cold diethyl ether. The precipitate is collected by filtration or centrifugation and washed several times with cold diethyl ether to remove the scavengers and other organic byproducts.

-

Purification: The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

| Parameter | Value/Condition |

| Protecting Group | Benzyl (Bzl) ether |

| Method | Strong Acid Cleavage |

| Reagent | Anhydrous Hydrogen Fluoride (HF) |

| Scavenger | Anisole |

| Temperature | 0 °C |

| Time | 1-2 hours |

Table 5: Typical conditions for Bzl-group deprotection using HF.

Figure 3: Orthogonal deprotection of Z and Bzl groups.

Side Reactions and Mitigation

Racemization

The activation of the carboxylic acid of this compound for coupling can lead to racemization at the α-carbon. This risk is minimized by:

-

Using urethane-based protecting groups like Z, which are less prone to racemization than acyl groups.

-

Adding racemization suppressants such as HOBt or its derivatives during carbodiimide-mediated coupling.

-

Performing the coupling reaction at low temperatures (e.g., 0 °C).

-

Minimizing the pre-activation time before adding the amine component.

N-Benzylation

During the O-benzylation of Z-Thr-OH with NaH and BnBr, there is a potential for N-benzylation if the N-H proton of the urethane is abstracted. However, the acidity of the hydroxyl proton is significantly greater than that of the urethane N-H proton, making O-benzylation the predominant reaction. Using the correct stoichiometry of base and benzyl bromide is crucial.

Conclusion

The this compound protecting group strategy offers a robust and orthogonal approach for the incorporation of threonine in peptide synthesis, particularly in solution-phase strategies and for the synthesis of protected fragments. A thorough understanding of the synthesis of the building block, its activation for coupling, and the specific conditions required for the selective deprotection of the Z and Bzl groups is critical for its successful implementation. By following detailed experimental protocols and being mindful of potential side reactions, researchers can effectively utilize this strategy to construct complex peptides for a variety of applications in research and drug development.

References

Understanding the benzyloxycarbonyl (Z) protecting group

An In-depth Technical Guide to the Benzyloxycarbonyl (Z) Protecting Group

Introduction: A Cornerstone of Modern Synthesis

The benzyloxycarbonyl (Z or Cbz) group is one of the most historically significant and widely utilized protecting groups for amines in organic synthesis, particularly in the field of peptide chemistry.[1][2][3] Introduced in 1932 by Max Bergmann and Leonidas Zervas, its development revolutionized peptide synthesis, enabling the controlled, stepwise assembly of peptide chains for the first time.[1][2] The Z-group's primary function is to temporarily mask the nucleophilic and basic nature of an amine by converting it into a significantly less reactive carbamate. This "reactivity masking" is crucial for preventing unwanted side reactions during complex synthetic sequences.

Key advantages of the Z-protecting group include its ease of introduction, the crystallinity it often imparts to derivatives (facilitating purification), its stability across a range of reaction conditions, and its ability to suppress racemization at the adjacent stereocenter during peptide coupling reactions. Its removal, typically via catalytic hydrogenolysis, proceeds under neutral and mild conditions.

Core Reagent: Benzyl Chloroformate (Cbz-Cl)

The most common reagent for introducing the Z-group is benzyl chloroformate, also known as benzyloxycarbonyl chloride (Cbz-Cl or Z-Cl). It is a colorless to yellow, water-sensitive liquid with a pungent odor. Due to its hazardous nature as a lachrymator and suspected carcinogen, it must be handled with appropriate safety precautions in a fume hood.

| Property | Value | Reference |

| CAS Number | 501-53-1 | |

| Molecular Formula | C₈H₇ClO₂ | |

| Molar Mass | 170.59 g·mol⁻¹ | |

| Appearance | Colorless to yellow liquid | |

| Density | 1.195 g/mL at 25 °C | |

| Boiling Point | 103 °C at 20 mmHg | |

| Solubility in Water | Decomposes |

Introduction of the Z-Group (Protection)

The Z-group is typically installed by reacting an amine with benzyl chloroformate in the presence of a base. The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the chloroformate, displacing the chloride leaving group. The base is required to neutralize the hydrochloric acid (HCl) generated during the reaction.

Reaction Mechanism: Z-Protection of an Amine

Common Protection Conditions

A variety of conditions can be employed for Z-protection, often tailored to the substrate's solubility and stability. Schotten-Baumann conditions, using an aqueous base, are common for amino acids.

| Base | Solvent System | Temperature | Typical Yield | Reference(s) |

| NaHCO₃ or Na₂CO₃ | THF / Water | 0 °C to RT | ~90% | |

| 2N NaOH | THF / Water | RT | - | |

| Magnesium Oxide (MgO) | Ethyl Acetate | 70 °C to Reflux | - | |

| DIPEA / Sc(OTf)₃ | Acetonitrile | RT | - | |

| None (promoter) | PEG-400 | RT | High |

Experimental Protocol: Z-Protection of an Amine

The following protocol is a representative example for the protection of an amine using benzyl chloroformate under Schotten-Baumann conditions.

-

Dissolution : Dissolve the amine starting material (1.0 eq) in a 2:1 mixture of tetrahydrofuran (THF) and water.

-

Base Addition : Cool the solution to 0 °C in an ice bath. Add sodium bicarbonate (NaHCO₃, 2.0 eq) to the mixture.

-

Reagent Addition : While stirring vigorously at 0 °C, add benzyl chloroformate (Cbz-Cl, 1.5 eq) dropwise to the solution.

-

Reaction : Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within several hours.

-

Work-up : Once the reaction is complete, dilute the mixture with water and extract with an organic solvent, such as ethyl acetate.

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the pure Z-protected amine.

Removal of the Z-Group (Deprotection)

The utility of the Z-group stems from its facile and clean removal under specific conditions that leave many other functional groups intact. The most common methods are catalytic hydrogenolysis and cleavage with strong acids.

Method 1: Catalytic Hydrogenolysis

This is the most prevalent and mildest method for Z-group deprotection. The reaction involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The initial products are toluene and an unstable carbamic acid, which spontaneously decarboxylates to release the free amine and carbon dioxide.

Catalytic Transfer Hydrogenation is a valuable alternative that avoids the need for pressurized hydrogen gas. In this method, a hydrogen donor molecule, such as formic acid, ammonium formate, or 1,4-cyclohexadiene, transfers hydrogen to the substrate in the presence of the catalyst.

Method 2: Acid-Mediated Cleavage (Acidolysis)

The Z-group can also be removed under strongly acidic conditions, such as with hydrogen bromide (HBr) in glacial acetic acid or with strong Lewis acids. This method is useful when the molecule contains functional groups that are sensitive to hydrogenation (e.g., alkenes, alkynes). The mechanism involves protonation of the carbamate followed by cleavage to release the free amine, carbon dioxide, and a benzyl cation, which is trapped by the nucleophilic counter-ion.

Comparison of Deprotection Methods

| Method | Reagents & Conditions | Advantages | Disadvantages | Reference(s) |

| Catalytic Hydrogenolysis | H₂ (1 atm or higher), 5-10% Pd/C, in MeOH, EtOH, or EtOAc at RT | Very mild, neutral pH, clean byproducts (toluene, CO₂) | Incompatible with reducible groups (alkenes, alkynes, some sulfur compounds); catalyst can be pyrophoric | |

| Catalytic Transfer Hydrogenation | HCOOH, HCOONH₄, or cyclohexadiene; Pd/C in MeOH at RT | Avoids handling H₂ gas; generally mild and rapid | Donor can be acidic (formic acid); may still reduce other functional groups | |

| Strong Acid Cleavage | 33% HBr in Acetic Acid; neat HF; Lewis Acids (e.g., AlCl₃) | Fast; compatible with hydrogenation-sensitive groups | Harsh conditions; can affect other acid-labile groups (e.g., Boc); generates corrosive byproducts | |

| Nucleophilic Deprotection | 2-Mercaptoethanol, K₃PO₄ in DMA at 75 °C | Useful for substrates sensitive to both hydrogenolysis and strong acid | Requires elevated temperature; specific reagent compatibility |

Experimental Protocol: Deprotection via Catalytic Hydrogenolysis

The following is a general procedure for the removal of a Z-group using catalytic hydrogenolysis.

-

Dissolution : Dissolve the Z-protected amine in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc) to a concentration of approximately 0.1 M.

-

Catalyst Addition : Carefully add the palladium catalyst (e.g., 10% Pd/C, 5-10 mol% by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation Setup : Secure a hydrogen-filled balloon to the reaction flask or place the vessel in a Parr hydrogenation apparatus.

-

Reaction : Evacuate the flask and backfill with hydrogen gas, repeating this cycle three times. Stir the suspension vigorously under a hydrogen atmosphere at room temperature.

-

Monitoring : Monitor the reaction progress by TLC until the starting material is fully consumed (typically 1-24 hours).

-

Work-up : Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad thoroughly with the reaction solvent.

-

Isolation : Combine the filtrates and concentrate under reduced pressure to yield the deprotected amine. The product is often pure enough for subsequent steps without further purification.

Orthogonality and Strategic Applications

In multi-step synthesis, the concept of orthogonality—the ability to remove one protecting group without affecting others—is paramount. The Z-group is a key component of many orthogonal protection strategies.

-

Z vs. Boc (tert-Butoxycarbonyl) : The Z-group is stable to the acidic conditions (e.g., trifluoroacetic acid, TFA) used to cleave the Boc group.

-

Z vs. Fmoc (9-Fluorenylmethyloxycarbonyl) : The Z-group is stable to the basic conditions (e.g., piperidine) used for Fmoc removal, making it an excellent choice for side-chain protection in Fmoc-based solid-phase peptide synthesis.

-

Z vs. Benzyl Esters (Bzl) : The Z-group is not orthogonal to benzyl esters, as both are typically cleaved simultaneously by catalytic hydrogenolysis. This can be exploited for a global deprotection step at the end of a synthesis.

General Workflow: Protection, Synthesis, and Deprotection

Conclusion

The benzyloxycarbonyl (Z) group remains an indispensable tool for researchers, scientists, and drug development professionals. Its robust nature, predictable reactivity, and well-established protocols for introduction and removal have secured its place in the canon of protective group chemistry. A thorough understanding of its properties, applications, and orthogonality is essential for the rational design and successful execution of complex organic syntheses.

References

The Benzyl Ether Protecting Group: A Technical Guide for Synthetic Chemistry

An in-depth guide for researchers, scientists, and drug development professionals on the strategic application of the benzyl (Bn) ether protecting group in organic synthesis. This document details its introduction, cleavage, and orthogonality, supported by quantitative data, experimental protocols, and mechanistic diagrams.

The benzyl (Bzl) or benzyl ether (BnO) group is one of the most widely utilized protecting groups for hydroxyl functionalities in multistep organic synthesis. Its popularity stems from a combination of factors: ease of introduction, general stability across a broad spectrum of reaction conditions, and the availability of multiple, mild methods for its removal.[1][2] For professionals in drug development and complex molecule synthesis, a thorough understanding of the benzyl group's utility and limitations is paramount for the rational design of synthetic routes.

Introduction of the Benzyl Ether Protecting Group (Benzylation)

The most prevalent method for the formation of benzyl ethers is the Williamson ether synthesis.[2][3] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide, generated from the deprotonation of an alcohol, displaces a halide from a benzyl halide, typically benzyl bromide (BnBr) or benzyl chloride (BnCl).[4]

Reaction Mechanism: Williamson Ether Synthesis

The reaction is initiated by the deprotonation of the alcohol (R-OH) using a suitable base to form a more nucleophilic alkoxide (R-O⁻). This alkoxide then attacks the benzylic carbon of the benzyl halide in a concerted SN2 fashion, leading to the formation of the benzyl ether (R-OBn) and a salt byproduct.

Quantitative Data for Benzylation Reactions

The choice of base and solvent is critical and is dictated by the substrate's sensitivity and the acidity of the hydroxyl group. Strong bases like sodium hydride (NaH) are commonly used, while milder bases such as silver oxide (Ag₂O) are employed for more delicate substrates.

| Substrate | Benzylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Nerol | Benzyl bromide | KOH | Neat | Room Temp | 20 | 91 |

| Cholesterol | Benzyl bromide | KOH | Neat | Room Temp | 16 | 86 |

| Various Alcohols | Benzyl bromide | KOH | Neat | Room Temp | 2.5 - 4.5 | 95 - 96 |

| Hindered Sugar Hydroxyls | Benzyl bromide | NaH / TBAI (cat.) | THF | Room Temp | 0.17 - 2.75 | Quantitative |

TBAI: Tetrabutylammonium iodide

Experimental Protocol: General Benzylation of an Alcohol

-

To a solution of the alcohol in an anhydrous aprotic solvent (e.g., DMF or THF), add a slight excess (1.1 equivalents) of a base (e.g., NaH) portion-wise at 0 °C under an inert atmosphere.

-

Allow the resulting mixture to stir at 0 °C for 30 minutes to facilitate the formation of the alkoxide.

-

Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

-

The reaction is then allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the pure benzyl ether.

Cleavage of the Benzyl Ether Protecting Group (Debenzylation)

A key advantage of the benzyl ether protecting group is the variety of methods available for its removal, with catalytic hydrogenolysis being the most common and mildest approach.

Reaction Mechanism: Catalytic Hydrogenolysis

In catalytic hydrogenolysis, the benzyl ether is cleaved by reaction with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The reaction involves the oxidative addition of the C-O bond to the palladium surface, followed by hydrogenolysis to regenerate the alcohol and produce toluene as a byproduct.

Quantitative Data for Debenzylation Reactions

Catalytic transfer hydrogenation, using a hydrogen donor such as ammonium formate or 1,4-cyclohexadiene, is a valuable alternative to using hydrogen gas, especially when other reducible functional groups are present. Other deprotection strategies include the use of strong acids or oxidative cleavage, the latter being particularly effective for p-methoxybenzyl (PMB) ethers.

| Substrate | Reagents | Solvent | Temperature | Time | Yield (%) |

| Benzyl Ester | Ni₂B | Methanol | Ambient | - | High |

| Aryl Benzyl Ethers | Pd(0) EnCat™ 30NP, H₂ | Ethanol | Room Temp | Overnight | 100 |

| Benzylamines | Pd(0) EnCat™ 30NP, H₂ | Ethanol | Room Temp | Overnight | 100 |

| Various Carbohydrates | DDQ, TBN, 525 nm light | CH₂Cl₂/H₂O | Room Temp | < 4 h | 84 - 96 |

DDQ: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone; TBN: Tri-n-butylamine

Experimental Protocol: Deprotection of a Benzyl Ether via Catalytic Hydrogenolysis

-

Dissolve the benzyl-protected compound in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

-

Carefully add a catalytic amount of 10% palladium on carbon (Pd/C) to the solution.

-

The reaction vessel is purged with hydrogen gas, and the reaction mixture is stirred vigorously under a hydrogen atmosphere (typically maintained with a balloon) at room temperature.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filter cake is washed with the reaction solvent.

-

The filtrate is concentrated under reduced pressure to yield the deprotected alcohol.

Orthogonality and Strategic Considerations

A significant advantage of the benzyl ether protecting group is its orthogonality with other common protecting groups. For instance, benzyl ethers are stable under the basic conditions used to cleave ester protecting groups and the acidic conditions used to remove silyl ethers like tert-butyldimethylsilyl (TBDMS). Conversely, the hydrogenolytic cleavage of benzyl ethers does not affect many other protecting groups, allowing for selective deprotection in complex synthetic sequences.

References

An In-depth Technical Guide on Z-Thr(Bzl)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical properties of Z-Thr(Bzl)-OH, a derivative of the amino acid threonine utilized in peptide synthesis and other areas of chemical research.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₁₉H₂₁NO₅ | [1][2][3] |

| Molecular Weight | 343.37 g/mol | [1][2] |

| CAS Number | 69863-36-1 | |

| Appearance | White to off-white solid | |

| Purity | 98.94% |

Experimental Protocols

While specific experimental protocols for the synthesis or application of this compound are proprietary and vary between manufacturers, the general principles of its use in solid-phase peptide synthesis (SPPS) are well-established. A typical workflow would involve:

-

Resin Loading: The C-terminal amino acid is attached to a solid support (resin).

-

Deprotection: The N-terminal protecting group (e.g., Fmoc or Boc) of the resin-bound amino acid is removed.

-

Coupling: this compound, with its carboxylic acid group activated, is then coupled to the deprotected N-terminus of the growing peptide chain. The benzyl (Bzl) group protects the side-chain hydroxyl of threonine from unwanted reactions.

-

Washing: The resin is washed to remove excess reagents and byproducts.

-

Repeat: Steps 2-4 are repeated with subsequent amino acids until the desired peptide sequence is assembled.

-

Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all protecting groups (including the Z and Bzl groups) are removed, typically with a strong acid cocktail.

-

Purification and Analysis: The crude peptide is purified, commonly by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.

Logical Relationships

The following diagram illustrates the hierarchical relationship of this compound within the classification of chemical compounds.

Caption: Hierarchical classification of this compound.

References

An In-depth Technical Guide to Z-Thr(Bzl)-OH: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of N-benzyloxycarbonyl-O-benzyl-L-threonine, commonly abbreviated as Z-Thr(Bzl)-OH. It details experimental protocols for its synthesis and analysis and explores its critical role in peptide synthesis, particularly within orthogonal protection strategies. This document is intended to be a valuable resource for professionals in the fields of chemical research, drug discovery, and development.

Core Physical and Chemical Properties

This compound is a doubly protected amino acid derivative of L-threonine. The N-terminus is protected by a benzyloxycarbonyl (Z) group, and the hydroxyl side chain is protected by a benzyl (Bzl) group. This dual protection renders it a stable and versatile building block in peptide synthesis.

| Property | Value | Citation(s) |

| CAS Number | 69863-36-1 | [1] |

| Molecular Formula | C₁₉H₂₁NO₅ | [1] |

| Molecular Weight | 343.37 g/mol | [1] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 77-80 °C | [1] |

| Boiling Point | 539.3±50.0 °C (Predicted) | |

| Density | 1.228±0.06 g/cm³ (Predicted) | |

| pKa | 3.48±0.10 (Predicted) | |

| Storage Temperature | Room Temperature, Sealed in dry |

Synthesis and Purification

Proposed Synthesis Workflow

Experimental Protocol: N-protection of L-Threonine to form Z-Thr-OH

This protocol is based on a general method for the N-benzyloxycarbonylation of amino acids.

-

Dissolution: Dissolve L-threonine in an aqueous solution of a base, such as sodium bicarbonate or sodium hydroxide, in a suitable reaction vessel.

-

Addition of Protecting Agent: Cool the solution in an ice bath. Add benzyl chloroformate (Cbz-Cl) dropwise with vigorous stirring. The pH of the reaction mixture should be maintained in the basic range.

-

Reaction: Allow the reaction to proceed for several hours at room temperature, monitoring the consumption of the starting material by a suitable technique (e.g., TLC).

-

Work-up: Once the reaction is complete, wash the reaction mixture with an organic solvent (e.g., diethyl ether) to remove any unreacted benzyl chloroformate.

-

Acidification: Carefully acidify the aqueous layer with a dilute acid (e.g., HCl) to precipitate the Z-Thr-OH product.

-

Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Experimental Protocol: O-benzylation of Z-Thr-OH to form this compound

This protocol is adapted from the synthesis of the analogous O-benzyl-L-serine derivative.

-

Dissolution: Dissolve Z-Thr-OH in an anhydrous polar aprotic solvent, such as dimethylformamide (DMF).

-

Deprotonation: Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C under an inert atmosphere (e.g., argon). This will deprotonate the hydroxyl and carboxylic acid groups.

-

Addition of Benzylating Agent: Add benzyl bromide to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Quenching and Extraction: Quench the reaction by the slow addition of water. Extract the product into an organic solvent like ethyl acetate.

-

Washing: Wash the organic layer sequentially with a dilute acid solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

Purification Protocol: Crystallization

-

Dissolution: Dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate).

-

Crystallization: Slowly add a non-solvent in which the product is poorly soluble (e.g., hexanes) until the solution becomes turbid.

-

Cooling: Allow the solution to cool slowly to room temperature and then in a refrigerator to promote crystal formation.

-

Isolation: Collect the crystals by filtration, wash with a cold solvent mixture, and dry under vacuum.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural confirmation and purity assessment of this compound.

¹H and ¹³C NMR Spectroscopy

While a publicly available, fully assigned spectrum for this compound is not readily found, the expected chemical shifts can be predicted based on the structure and data from similar compounds.

Expected ¹H NMR (proton) signals:

-

Methyl protons (-CH₃): A doublet around 1.2-1.4 ppm.

-

Alpha-proton (-CH-N): A doublet of doublets or multiplet around 4.2-4.5 ppm.

-

Beta-proton (-CH-O): A multiplet around 4.0-4.3 ppm.

-

Benzyl methylene protons (-O-CH₂-Ph): Two doublets (an AB quartet) or a singlet around 4.5-4.8 ppm.

-

Z-group methylene protons (-O-CH₂-Ph): A singlet or two doublets around 5.1-5.2 ppm.

-

Aromatic protons (Ph-H): Multiplets in the range of 7.2-7.4 ppm.

-

NH proton: A doublet around 5.5-5.8 ppm.

-

Carboxylic acid proton (-COOH): A broad singlet, which may not always be observed.

Expected ¹³C NMR (carbon) signals:

-

Methyl carbon (-CH₃): Around 15-20 ppm.

-

Alpha-carbon (-CH-N): Around 58-62 ppm.

-

Beta-carbon (-CH-O): Around 75-80 ppm.

-

Benzyl methylene carbon (-O-CH₂-Ph): Around 70-73 ppm.

-

Z-group methylene carbon (-O-CH₂-Ph): Around 66-68 ppm.

-

Aromatic carbons (Ph-C): Between 127-138 ppm.

-

Z-group carbonyl carbon (-C=O): Around 156-158 ppm.

-

Carboxylic acid carbonyl carbon (-COOH): Around 172-176 ppm.

HPLC Analysis

High-performance liquid chromatography is a standard method for assessing the purity of this compound.

General Protocol:

-

System: A reverse-phase HPLC system with a C18 column.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B over a set time.

-

Detection: UV detection at a wavelength of approximately 214 nm and/or 254 nm.

-

Sample Preparation: The sample should be dissolved in a suitable solvent, such as the initial mobile phase composition.

Applications in Peptide Synthesis

The primary application of this compound is as a protected amino acid building block in peptide synthesis. The choice of protecting groups is crucial for a successful synthesis, and the Z and Bzl groups offer specific advantages in certain strategies.

Orthogonal Protection Strategy

An orthogonal protection strategy is one in which the different protecting groups on an amino acid can be removed under distinct chemical conditions, without affecting the other protecting groups. This compound is a key component in such strategies.

-

The Z group is stable to the acidic conditions used to remove tert-butyl (tBu) based side-chain protecting groups and to the basic conditions used for Fmoc group removal. It is typically removed by catalytic hydrogenation (e.g., H₂/Pd-C) or strong acids like HBr in acetic acid.

-

The Bzl group is stable to the conditions used for Fmoc deprotection and is typically removed by strong acids such as liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), or by catalytic hydrogenation.

This orthogonality allows for the selective deprotection of either the N-terminus or the side chain, which is particularly useful in the synthesis of complex peptides or for the preparation of protected peptide fragments for convergent synthesis.

Use in Solid-Phase Peptide Synthesis (SPPS)

While the Boc/Bzl strategy is more traditional in SPPS, Z-protected amino acids can be employed, particularly in the synthesis of protected peptide fragments that are later coupled in solution.

Workflow for incorporating this compound in SPPS:

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures.

-

Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation.

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust.

-

Storage: Keep container tightly closed in a dry and well-ventilated place.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile protected amino acid derivative with important applications in peptide synthesis. Its key feature is the orthogonal nature of its N-terminal Z-group and side-chain Bzl-group, which allows for selective deprotection and the strategic synthesis of complex peptides and protected fragments. This guide provides researchers, scientists, and drug development professionals with a foundational understanding of its properties, synthesis, and applications, serving as a practical resource for its effective use in the laboratory.

References

Z-Thr(Bzl)-OH: A Comprehensive Technical Guide for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key features, synthesis, and application of N-α-Benzyloxycarbonyl-O-benzyl-L-threonine (Z-Thr(Bzl)-OH), a critical building block in advanced peptide synthesis. This document details its physicochemical properties, strategic applications in peptide chemistry, and provides detailed experimental protocols for its synthesis and use.

Core Features and Strategic Importance

This compound is a derivative of the amino acid L-threonine, where the α-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, and the side-chain hydroxyl group is protected by a benzyl (Bzl) ether. This dual-protection strategy imparts specific characteristics that are highly valuable in the strategic construction of complex peptides, particularly in solution-phase synthesis.

The Z-group offers robust protection of the N-terminus, which is stable to the conditions required for the cleavage of many other protecting groups, yet it can be selectively removed under neutral conditions via catalytic hydrogenation. The benzyl ether protecting the threonine side-chain is stable under a wide range of conditions but can be removed by strong acids or catalytic transfer hydrogenation. This orthogonal protection scheme allows for precise, stepwise modifications and fragment condensations in the synthesis of intricate peptide sequences.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 69863-36-1 | [1] |

| Molecular Formula | C₁₉H₂₁NO₅ | [1][2] |

| Molecular Weight | 343.37 g/mol | [1] |

| Melting Point | 71-80 °C | [2] |

| Appearance | White to off-white powder | |

| Optical Rotation | [α]D²⁰ = +16 ± 2º (c=1 in DMF) | |

| Solubility | Soluble in DMF and other organic solvents |

Strategic Application in Peptide Synthesis

This compound is a cornerstone for specific strategies in peptide synthesis, primarily in solution-phase methodologies. While less common in standard solid-phase peptide synthesis (SPPS) compared to its Fmoc or Boc-protected counterparts, its unique deprotection characteristics make it indispensable for certain applications.

The primary advantage of the Z-group is its stability to both acidic and basic conditions commonly used for the removal of t-butyl and Fmoc groups, respectively. This allows for the synthesis of fully protected peptide fragments that can be purified and subsequently used in fragment condensation strategies to build larger, more complex peptides. The benzyl protection of the threonine side-chain prevents unwanted side reactions at the hydroxyl group during coupling steps.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in a peptide coupling reaction, followed by deprotection.

Synthesis of this compound

This protocol describes the synthesis of this compound from O-benzyl-L-threonine (H-Thr(Bzl)-OH).

Materials:

-

O-benzyl-L-threonine (H-Thr(Bzl)-OH)

-

Benzyl chloroformate (Z-Cl)

-

Sodium carbonate (Na₂CO₃)

-

Dioxane

-

Water

-

Ethyl acetate

-

Hexane

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl), 2M

Procedure:

-

Dissolution: Dissolve O-benzyl-L-threonine (1 equivalent) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate solution.

-

Protection Reaction: Cool the solution to 0 °C in an ice bath. Add benzyl chloroformate (1.1 equivalents) dropwise over 30 minutes while maintaining the pH between 9 and 10 by the dropwise addition of 2M NaOH.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, wash the mixture with diethyl ether to remove unreacted benzyl chloroformate. Acidify the aqueous layer to pH 2 with 2M HCl.

-

Extraction: Extract the product into ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to obtain a white solid.

Peptide Coupling using this compound

This protocol outlines the coupling of this compound to a C-terminally protected amino acid (e.g., H-Gly-OBn) using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Materials:

-

This compound

-

Glycine benzyl ester hydrochloride (H-Gly-OBn·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Saturated sodium bicarbonate solution

-

1M Hydrochloric acid

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reactant Preparation: Dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in DMF. In a separate flask, dissolve H-Gly-OBn·HCl (1 equivalent) in DMF and add DIPEA (1 equivalent) to neutralize the hydrochloride salt.

-

Activation: Cool the solution of this compound and HOBt to 0 °C. Add DCC (1.1 equivalents) dissolved in a minimal amount of DCM. Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

-

Coupling: Add the neutralized H-Gly-OBn solution to the activated this compound mixture. Allow the reaction to warm to room temperature and stir overnight.

-

Reaction Monitoring: Monitor the reaction for completion using TLC.

-

Work-up: Filter the reaction mixture to remove the precipitated DCU. Dilute the filtrate with ethyl acetate.

-

Washing: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting dipeptide, Z-Thr(Bzl)-Gly-OBn, by column chromatography on silica gel.

Deprotection of the Z and Bzl Groups

This section describes the removal of the Z and Bzl protecting groups.

This method selectively removes the Z-group while leaving the Bzl-group intact.

Materials:

-

Z-protected peptide (e.g., Z-Thr(Bzl)-Gly-OBn)

-

10% Palladium on carbon (Pd/C)

-

Formic acid or Ammonium formate

-

Methanol

Procedure:

-

Reaction Setup: Dissolve the Z-protected peptide in methanol.

-

Catalyst Addition: Add 10% Pd/C (catalytic amount, typically 10-20% by weight of the peptide).

-

Hydrogen Donor: Add formic acid or ammonium formate (as a hydrogen donor) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.

-

Monitoring: Monitor the deprotection by TLC.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the N-terminally deprotected peptide.

This method removes both the Z and Bzl groups.

Materials:

-

Fully protected peptide (e.g., Z-Thr(Bzl)-Gly-OBn)

-